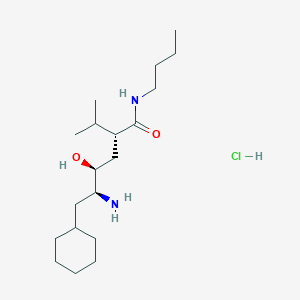
A 70450
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A 70450 is an inhibitor of aspartyl proteinase. It can be used as an antifungal agent and may have a role in HIV protease inhibition therapy.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
A 70450 has been identified as a promising candidate in the development of antisense compounds . These compounds are designed to modulate gene expression by hybridizing to target nucleic acids, which can lead to the degradation or inhibition of specific RNA molecules. This mechanism is particularly useful in treating diseases where specific gene products are overexpressed or dysfunctional.
- Mechanism of Action : Antisense technology employs chemically modified nucleotides that enhance properties such as nuclease resistance and binding affinity. This compound can be incorporated into short antisense oligonucleotides, which have shown increased potency and improved therapeutic indices compared to traditional longer oligonucleotides .
- Therapeutic Potential : The ability of this compound to effectively reduce target RNA levels suggests its potential application in treating various conditions, including cancer and genetic disorders. The reduced toxicity and cost associated with lower dosing make it an attractive option for future therapies .
Diagnostic Imaging Applications
In the realm of diagnostic imaging, this compound is associated with CPT code 70450, which refers to a CT scan of the head performed without contrast . This imaging technique is crucial for diagnosing conditions such as trauma, stroke, and other neurological disorders.
- Clinical Relevance : The non-contrast CT scan allows for the assessment of structural abnormalities in the brain, making it essential for initial evaluations when contrast agents may pose risks to patients . Data from studies indicate that this method is particularly effective for identifying acute conditions without the complications associated with contrast use .
Biomedical Research Applications
This compound has also been investigated for its role in combating fungal infections . Research indicates that it may inhibit phospholipases in various pathogenic fungi, including Candida albicans and Cryptococcus neoformans. This inhibition can disrupt fungal cell membranes, leading to cell death and providing a potential therapeutic avenue for treating fungal infections .
- Case Studies : Various studies have documented the efficacy of this compound against fungal pathogens. For instance, Ascencio et al. (2005) demonstrated its effectiveness in vitro, highlighting its potential as a treatment option in clinical settings where antifungal resistance is a growing concern .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Antisense compounds for gene modulation | Increased potency and reduced toxicity at lower doses |
| Diagnostic Imaging | CT scans of the head without contrast | Effective for initial assessments of neurological conditions |
| Biomedical Research | Inhibition of phospholipases in fungal pathogens | Potential treatment for antifungal infections |
Eigenschaften
CAS-Nummer |
142928-23-2 |
|---|---|
Molekularformel |
C19H39ClN2O2 |
Molekulargewicht |
363 g/mol |
IUPAC-Name |
(2R,4S,5S)-5-amino-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide;hydrochloride |
InChI |
InChI=1S/C19H38N2O2.ClH/c1-4-5-11-21-19(23)16(14(2)3)13-18(22)17(20)12-15-9-7-6-8-10-15;/h14-18,22H,4-13,20H2,1-3H3,(H,21,23);1H/t16-,17+,18+;/m1./s1 |
InChI-Schlüssel |
OSCAGQDAAPBGKK-PWGAQZMISA-N |
SMILES |
CCCCNC(=O)C(CC(C(CC1CCCCC1)N)O)C(C)C.Cl |
Isomerische SMILES |
CCCCNC(=O)[C@H](C[C@@H]([C@H](CC1CCCCC1)N)O)C(C)C.Cl |
Kanonische SMILES |
CCCCNC(=O)C(CC(C(CC1CCCCC1)N)O)C(C)C.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(3-benzyl-4-N-(4-methylpiperazin-1-yl-carbonyl)-2-ketopiperazin-1-yl)hexanoic acid amide A 70450 A-70450 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















